molecular formula C29H29ClF3N3O4 B12411884 Fak-IN-5

Fak-IN-5

Cat. No.: B12411884
M. Wt: 576.0 g/mol
InChI Key: CHWWUGZMWGSQOY-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fak-IN-5 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, and survival. This compound is particularly noted for its involvement in cancer research, where it has been shown to influence tumor growth, invasion, and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fak-IN-5 typically involves a series of organic reactions that include the formation of key intermediates followed by their subsequent transformation into the final product. The synthetic route often starts with the preparation of a core structure, which is then functionalized through various chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often involves the use of large reactors, automated control systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Fak-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fak-IN-5 has a wide range of applications in scientific research, including:

Mechanism of Action

Fak-IN-5 exerts its effects through its role as a non-receptor tyrosine kinase. It is activated by various extracellular signals received through transmembrane receptors on the cell surface. Upon activation, this compound aggregates in a focal adhesion manner in the cytoplasmic membrane, where it interacts with other signaling molecules to regulate cell adhesion, migration, and survival. This compound also influences the activation of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for tumor growth and metastasis .

Comparison with Similar Compounds

Fak-IN-5 is unique in its ability to regulate cell adhesion and migration through its role as a non-receptor tyrosine kinase. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their potency, selectivity, and clinical applications. This compound stands out due to its unique structural features and its potential for use in a wide range of scientific research applications .

Properties

Molecular Formula

C29H29ClF3N3O4

Molecular Weight

576.0 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[4-(trifluoromethyl)anilino]propan-2-yl]amino]pentan-2-yl]benzamide

InChI

InChI=1S/C29H29ClF3N3O4/c1-17(2)14-23(35-26(38)22-16-20(30)10-13-25(22)37)28(40)36-24(15-18-6-4-3-5-7-18)27(39)34-21-11-8-19(9-12-21)29(31,32)33/h3-13,16-17,23-24,37H,14-15H2,1-2H3,(H,34,39)(H,35,38)(H,36,40)/t23-,24-/m0/s1

InChI Key

CHWWUGZMWGSQOY-ZEQRLZLVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=CC(=C3)Cl)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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